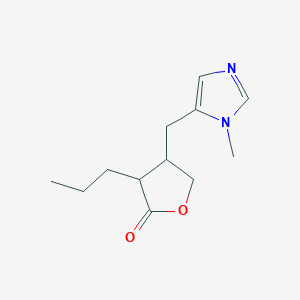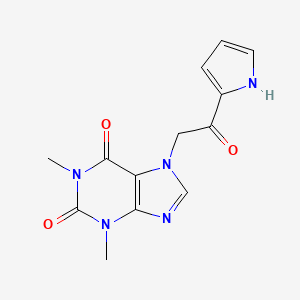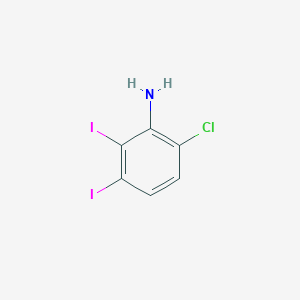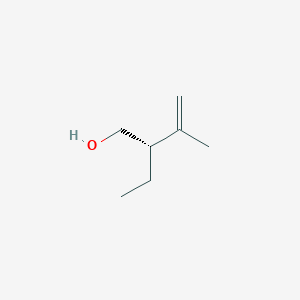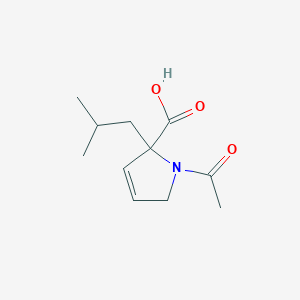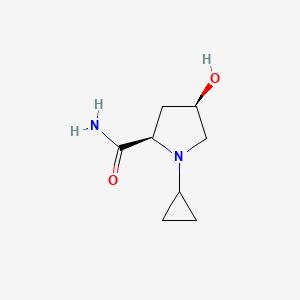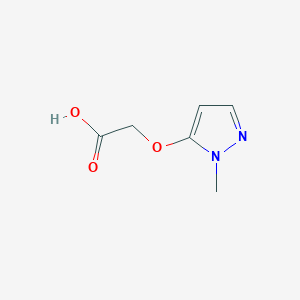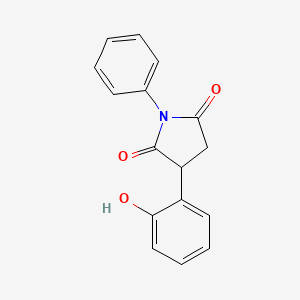
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxyphenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-(2-oxophenyl)-1-phenylpyrrolidine-2,5-dione, while reduction of the carbonyl groups may produce 3-(2-hydroxyphenyl)-1-phenylpyrrolidine-2,5-diol.
科学研究应用
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s biological activity. Additionally, the pyrrolidine ring can interact with enzymes and receptors, modulating their function and leading to various physiological effects.
相似化合物的比较
Similar Compounds
3-(2-Hydroxyphenyl)-5-phenylpyrrolidine-2,5-dione: Similar structure but with different substitution patterns.
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,4-dione: Variation in the position of the carbonyl groups.
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-diol: Reduced form of the original compound.
Uniqueness
3-(2-Hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
112313-08-3 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-(2-hydroxyphenyl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13NO3/c18-14-9-5-4-8-12(14)13-10-15(19)17(16(13)20)11-6-2-1-3-7-11/h1-9,13,18H,10H2 |
InChI 键 |
RYLQPSWVDNKLGK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)



![1H-Pyrrole, 1-[[2-(methylthio)-3-pyridinyl]carbonyl]-](/img/structure/B12870091.png)
![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
